molecular formula C8H13N3O3 B1194492 3-(2-Hydroxyethyl)histidine CAS No. 70962-69-5

3-(2-Hydroxyethyl)histidine

Cat. No. B1194492
CAS RN: 70962-69-5
M. Wt: 199.21 g/mol
InChI Key: GTRAYRSSCLGTSF-ZETCQYMHSA-N
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Description

3-(2-Hydroxyethyl)histidine is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The molecular formula of 3-(2-Hydroxyethyl)histidine is C8H13N3O3 .


Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxyethyl)histidine consists of an imidazole ring connected to the amino group by an ethylene group . The average mass of the molecule is 199.207 Da .

Scientific Research Applications

Neuroprotective Actions

3-(2-Hydroxyethyl)histidine, a histidine analogue, has demonstrated potential in neuroprotective applications. Studies have shown its efficacy in reducing brain damage and improving functional outcomes in mouse models of focal ischemic stroke. This compound also protected cultured rat primary neurons against various forms of induced cell death, highlighting its potential in treating stroke and related neurodegenerative conditions (Tang et al., 2007).

Protein Modification

Research has identified histidine residues in proteins as major targets for reaction with lipid peroxidation products like 4-hydroxynonenal (HNE). This interaction leads to the formation of HNE-protein adducts, suggesting a pathway for protein modification and potential implications for understanding protein changes under oxidative stress (Uchida & Stadtman, 1992).

Fluorescent Detection of Amino Acids

Histidine-based compounds have been used in developing fluorescent probes for detecting amino acids like cysteine and histidine. Such probes have potential applications in biological and medical research, aiding in the detection of these amino acids in various biological activities (Xue et al., 2016).

DNA Interaction

Copper(II)-L-histidine complexes have been effective in promoting the cleavage of plasmid DNA, demonstrating a potential application in understanding DNA-protein interactions and possibly in developing new methods for DNA manipulation (Ren et al., 2000).

Cardiovascular Protection

Histidine has shown protective effects against iron (II)-induced hydroxyl radical generation in rat hearts. This suggests its potential role in protecting the myocardium against ischemia-reperfusion damage, which is significant for cardiovascular health and therapy (Obata et al., 1999).

Antioxidative Properties

Histidine-containing peptides, designed from soybean protein digests, have shown antioxidative activities. These activities include the ability to quench active oxygen and free radical species, suggesting their potential in developing antioxidant therapies (Chen et al., 1998).

Safety And Hazards

The safety data sheet for histidine hydrochloride monohydrate, a related compound, suggests avoiding inhalation, contact with skin, eyes, or clothing, and ingestion . It also mentions that the compound is not hazardous .

properties

IUPAC Name

(2S)-2-amino-3-[3-(2-hydroxyethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-10-5-11(6)1-2-12/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRAYRSSCLGTSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C=N1)CCO)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221198
Record name 3-(2-Hydroxyethyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)histidine

CAS RN

70962-69-5
Record name 3-(2-Hydroxyethyl)histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070962695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
CJ Calleman, L Ehrenberg, B Jansson… - Journal of …, 1978 - europepmc.org
In persons occupationally exposed to ethylene oxide, ie under the conditions described by Dunkelberg and Hartmetz (1977), the degree of alkylation in histidine of hemoglobin was …
Number of citations: 271 europepmc.org
JW Yager - Mutation Research/Environmental Mutagenesis and …, 1987 - Elsevier
To evaluate the effect of exposure pattern on induction and persistence of SCEs in peripheral lymphocytes and formation and persistence of the specific adduct N-3′-(2-hydroxyethyl)-…
Number of citations: 21 www.sciencedirect.com
E Bailey, AGF Brooks, CT Dollery, PB Farmer… - Archives of …, 1988 - Springer
The ethylene oxide adduct formed on the N-terminal valine in haemoglobin was investigated as a biological monitor of tobacco smoke intake. The modified method developed for the …
Number of citations: 85 link.springer.com
GN Wogan - IARC Sci Publ, 1988 - researchgate.net
This international conference on methods for detecting DNA damage and their application in studies on cancer etiology and prevention concerns a very timely and important subject. …
Number of citations: 48 www.researchgate.net
GN Wogan - Journal of the American College of Toxicology, 1989 - journals.sagepub.com
Methods have been developed for the detection of exposure to carcinogens and other DNA-damaging agents in experimental animals and humans, through the detection of …
Number of citations: 21 journals.sagepub.com
K Grob, JR Chapman, E Bailey, PB Farmer… - Analytical …, 1982 - pubs.rsc.org
The band width of the solutes in the inlet of capillary columns is an important potential source of peak broadening. For most injection techniques special care must be taken to …
Number of citations: 2 pubs.rsc.org
PB Farmer, E Bailey, JH Lamb… - Biomedical Mass …, 1980 - Wiley Online Library
As a result of the increasing concern over the environmental exposure of humans to carcinogenic alkylating agents, assay methods are being developed in order to quantitate the extent …
Number of citations: 52 onlinelibrary.wiley.com
E Bailey, PB Farmer, JH Lamb - Journal of Chromatography A, 1980 - Elsevier
A method has been developed using gas chromatography—chemical ionisation mass spectrometry for he determination of S-methyl-L-cysteine in rat and human haemoglobin. The D-…
Number of citations: 36 www.sciencedirect.com
JW Yager - Exposure Assessment for Epidemiology and Hazard …, 2020 - taylorfrancis.com
This chapter presents a review of principles and concepts that underlie development of biological monitoring for occupational exposure assessment. It utilizes critiques of specific …
Number of citations: 4 www.taylorfrancis.com
RJ Preston, TR Fennell, AP Leber… - Environmental and …, 1995 - Wiley Online Library
The US Environmental Protection Agency (EPA) developed a genetic risk assessment model for exposures to ethylene oxide utilizing data on the induction of reciprocal translocations …
Number of citations: 36 onlinelibrary.wiley.com

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